molecular formula C18H15FN2O2S B2516967 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide CAS No. 868376-00-5

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide

Cat. No.: B2516967
CAS No.: 868376-00-5
M. Wt: 342.39
InChI Key: WOMTUQVYTVNZQU-ZZEZOPTASA-N
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Description

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a benzo[d]thiazole core with an allyl and methoxy substituent, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This is achieved by reacting 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.

    Introduction of the allyl group: The allyl group can be introduced via a palladium-catalyzed allylation reaction using allyl halides.

    Methoxylation: The methoxy group is introduced through a methylation reaction using methyl iodide or dimethyl sulfate.

    Fluorobenzamide formation: The final step involves the coupling of the benzo[d]thiazole derivative with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and automated synthesis platforms.

Chemical Reactions Analysis

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride or lithium diisopropylamide (LDA) to form various derivatives.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for developing new antibiotics.

    Medicine: Its anticancer properties are being explored in preclinical studies, particularly against breast and lung cancer cell lines. It also shows promise as an anti-inflammatory agent.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide involves multiple pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism, leading to cell death.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the downregulation of oncogenes and upregulation of tumor suppressor genes.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.

Comparison with Similar Compounds

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide can be compared with other benzo[d]thiazole derivatives such as:

    6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.

    Dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl) phosphonate: Exhibits anti-Staphylococcus aureus and anti-biofilm properties.

    2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Used in optoelectronics due to its unique photophysical properties.

The uniqueness of this compound lies in its combination of antimicrobial, anticancer, and anti-inflammatory activities, making it a versatile compound for various scientific and industrial applications.

Biological Activity

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzothiazole moiety : Known for its biological activity.
  • Allyl group : Potentially enhances pharmacological effects.
  • Methoxy groups : Improve solubility and reactivity.

The molecular formula is C18H18FN3O2SC_{18}H_{18}FN_{3}O_{2}S with a molecular weight of approximately 345.42 g/mol.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. In studies involving various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549), compounds similar to this compound have shown:

  • Inhibition of cell proliferation : The compound demonstrated cytotoxic effects on cancer cells, significantly reducing their viability in vitro.
  • Induction of apoptosis : Flow cytometry analyses revealed that treatment with benzothiazole derivatives can lead to increased apoptosis in cancer cells, indicating a potential mechanism for their anticancer effects.
  • Impact on signaling pathways : Compounds like B7 from related studies inhibited key survival pathways (AKT and ERK), which are often upregulated in cancer cells .
Cell LineIC50 (μM)Apoptosis InductionPathway Inhibition
A4311.5YesAKT, ERK
A5492.0YesAKT, ERK

Antibacterial and Antifungal Activity

The compound also exhibits notable antibacterial and antifungal properties. Studies have reported:

  • Broad-spectrum activity : Effective against various bacterial strains, suggesting potential as a new antimicrobial agent.
  • Mechanism of action : The presence of the methoxy and allyl groups may enhance interaction with microbial membranes, leading to increased permeability and cell death .

Anti-inflammatory Activity

Inflammation plays a critical role in cancer progression. The compound's anti-inflammatory effects have been evaluated through:

  • Reduction of inflammatory cytokines : Significant decreases in IL-6 and TNF-α levels were observed in macrophage models treated with benzothiazole derivatives, indicating their potential to modulate inflammatory responses .

Case Studies

  • Study on Anticancer Properties :
    • Researchers synthesized several benzothiazole derivatives, including variants of the target compound, assessing their effects on A431 and A549 cells.
    • Results showed that certain derivatives significantly inhibited cell migration and induced apoptosis at low concentrations.
  • Antimicrobial Evaluation :
    • A series of tests against common pathogens demonstrated that the compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as an antimicrobial agent.

Properties

IUPAC Name

3-fluoro-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-3-10-21-16-14(23-2)8-5-9-15(16)24-18(21)20-17(22)12-6-4-7-13(19)11-12/h3-9,11H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMTUQVYTVNZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)F)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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